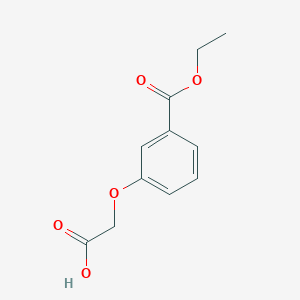

2-(3-ethoxycarbonylphenoxy)acetic acid

Description

2-(3-Ethoxycarbonylphenoxy)acetic acid is a derivative of phenoxyacetic acid, featuring an ethoxycarbonyl (-COOEt) substituent at the 3-position of the phenyl ring. Its molecular structure combines a phenoxy group linked to an acetic acid moiety, with the ethoxycarbonyl group introducing both electron-withdrawing and lipophilic characteristics. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its ester functionality allows for further derivatization, such as hydrolysis to carboxylic acids .

The synthesis of this compound likely involves esterification of 3-carboxyphenoxyacetic acid with ethanol or bromination/alkylation strategies, similar to methods described for analogs like 2-(3-bromo-4-methoxyphenyl)acetic acid .

Properties

Molecular Formula |

C11H12O5 |

|---|---|

Molecular Weight |

224.21 g/mol |

IUPAC Name |

2-(3-ethoxycarbonylphenoxy)acetic acid |

InChI |

InChI=1S/C11H12O5/c1-2-15-11(14)8-4-3-5-9(6-8)16-7-10(12)13/h3-6H,2,7H2,1H3,(H,12,13) |

InChI Key |

KDKFCQDZRHWOTG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)OCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethoxycarbonylphenoxy)acetic acid typically involves the reaction of 3-hydroxybenzoic acid with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(3-ethoxycarbonylphenoxy)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol.

Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives of the phenoxy ring.

Scientific Research Applications

2-(3-ethoxycarbonylphenoxy)acetic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its anti-inflammatory and analgesic properties.

Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-ethoxycarbonylphenoxy)acetic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or modulating signaling pathways. For example, it has been studied for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The compound’s effects are mediated through its binding to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 2-(3-ethoxycarbonylphenoxy)acetic acid with structurally related phenoxy/phenylacetic acid derivatives, emphasizing substituent effects and applications:

Substituent Effects on Acidity and Reactivity

- Electron-Withdrawing Groups (EWGs): The ethoxycarbonyl group (-COOEt) increases the acidity of the acetic acid moiety compared to unsubstituted phenoxyacetic acid due to inductive effects. This contrasts with electron-donating groups (e.g., -OCH3 in 2-(3-bromo-4-methoxyphenyl)acetic acid), which reduce acidity .

- Hydrogen Bonding: Carbamoyl (-CONH2) and hydroxyl (-OH) substituents enhance solubility via H-bonding (e.g., 2-(3-carbamoylphenoxy)acetic acid has a topological polar surface area of 89.6 Ų ). In contrast, the ethoxycarbonyl group reduces polarity, favoring organic solvent solubility.

Structural and Crystallographic Insights

- Crystal Packing: Brominated analogs like 2-(3-bromo-4-methoxyphenyl)acetic acid form centrosymmetric dimers via O–H⋯O hydrogen bonds (R22(8) motif), a feature critical for crystallinity and purification . Similar packing may occur in the target compound, though the -COOEt group’s steric bulk could alter intermolecular interactions.

- Angle Distortions: In brominated derivatives, C–C–C angles at substituents reflect electronic properties (e.g., 121.5° at Br vs. 118.2° at OCH3). The ethoxycarbonyl group’s stronger EWG nature may induce comparable distortions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.